![molecular formula C13H18N2O2 B1270912 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid CAS No. 78243-68-2](/img/structure/B1270912.png)
5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid
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Overview
Description
5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H19N3O and a molecular weight of 233.31 .
Physical And Chemical Properties Analysis
The boiling point of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is predicted to be 419.0±40.0 °C .Scientific Research Applications
Proteomics Research
5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid: is utilized in proteomics, which is the large-scale study of proteins. Proteins are vital parts of living organisms, with many functions. This compound can be used as a biochemical tool to modify proteins or peptides to study their structure, function, and interactions .
Medicinal Chemistry
In medicinal chemistry, this compound may serve as a building block for the synthesis of more complex molecules. It could be used to create novel compounds with potential therapeutic properties, such as enzyme inhibitors or receptor modulators .
Agricultural Chemistry
Agricultural chemistry often involves the design of chemicals that can improve crop protection5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid might be used to synthesize compounds that act as growth regulators or pesticides, contributing to enhanced agricultural productivity .
Material Science
In material science, this compound could be involved in the creation of new polymeric materials. Its incorporation into polymers could result in materials with improved mechanical properties or novel functionalities, such as self-healing or responsive materials .
Environmental Science
Environmental science research could leverage this compound in the development of sensors or assays for the detection of environmental pollutants. Its chemical structure could allow for the creation of selective binding sites for specific contaminants .
Biochemistry
Biochemists might use 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid in enzymatic studies or as a precursor for compounds that can influence biochemical pathways. It could play a role in understanding metabolic processes or in the development of biochemical assays .
Pharmacology
In pharmacology, this compound has potential applications in drug discovery and development. It could be used to synthesize new drug candidates or as a pharmacophore to improve the drug-like properties of existing molecules .
Analytical Chemistry
Lastly, in analytical chemistry, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid could be used as a standard or reagent in chromatographic methods or spectrometry, aiding in the qualitative or quantitative analysis of biological samples .
Safety and Hazards
properties
IUPAC Name |
5-amino-2-(4-methylpiperidin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13(16)17/h2-3,8-9H,4-7,14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIBXILRXKJRAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364000 |
Source
|
Record name | 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid | |
CAS RN |
78243-68-2 |
Source
|
Record name | 5-Amino-2-(4-methyl-1-piperidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78243-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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